1-[Bis(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole
Overview
Description
1-[Bis(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole is an organosilicon compound characterized by the presence of a benzotriazole ring substituted with a bis(trimethylsilyl)methyl group. This compound is notable for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[Bis(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole can be synthesized through the reaction of benzotriazole with bis(trimethylsilyl)methyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under inert conditions to prevent moisture interference .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency. This may include the use of continuous flow reactors and automated systems to handle large volumes of reagents and products.
Chemical Reactions Analysis
Types of Reactions: 1-[Bis(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trimethylsilyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles such as alkoxides or amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or THF.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trimethylsilyl groups.
Scientific Research Applications
1-[Bis(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.
Biology: The compound’s stability and reactivity make it useful in the modification of biomolecules for research purposes.
Medicine: While direct medical applications are limited, derivatives of the compound are explored for potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[Bis(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates or facilitate the formation of new chemical bonds. The benzotriazole ring can also participate in π-π stacking interactions, enhancing the compound’s reactivity and stability in certain environments .
Comparison with Similar Compounds
1-[Trimethylsilyl]benzotriazole: Lacks the bis(trimethylsilyl)methyl group, resulting in different reactivity and stability.
Bis(trimethylsilyl)amine: Shares the trimethylsilyl groups but has a different core structure, leading to distinct chemical properties and applications.
Uniqueness: 1-[Bis(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole is unique due to the combination of the benzotriazole ring and the bis(trimethylsilyl)methyl group. This structure provides enhanced stability and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
[benzotriazol-1-yl(trimethylsilyl)methyl]-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3Si2/c1-17(2,3)13(18(4,5)6)16-12-10-8-7-9-11(12)14-15-16/h7-10,13H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSDUAMLGKQKHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(N1C2=CC=CC=C2N=N1)[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248496 | |
Record name | 1-[Bis(trimethylsilyl)methyl]-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122296-01-9 | |
Record name | 1-[Bis(trimethylsilyl)methyl]-1H-benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122296-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[Bis(trimethylsilyl)methyl]-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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